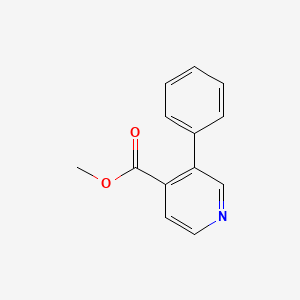
1-(3,4-difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl is a fluorinated aromatic compound with the molecular formula C20H15F3. This compound is characterized by the presence of three fluorine atoms and an ethyl group attached to a terphenyl backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and catalysts to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is optimized to ensure safety and efficiency, with strict control over reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like hydroxide ions are employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized terphenyl derivatives .
Aplicaciones Científicas De Investigación
4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, including liquid crystals and polymers
Mecanismo De Acción
The mechanism of action of 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
- 4’‘-Ethyl-2’,3,4,5-tetrafluoro-1,1’:4’,1’'-terphenyl
- 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl .
Uniqueness: 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of ethyl and trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds .
Propiedades
Número CAS |
248936-61-0 |
|---|---|
Fórmula molecular |
C20H15F3 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
1-(3,4-difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene |
InChI |
InChI=1S/C20H15F3/c1-2-13-3-5-14(6-4-13)15-7-9-17(19(22)11-15)16-8-10-18(21)20(23)12-16/h3-12H,2H2,1H3 |
Clave InChI |
PGUQLGQUXJWRDT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C=C3)F)F)F |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C=C3)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1505246.png)







